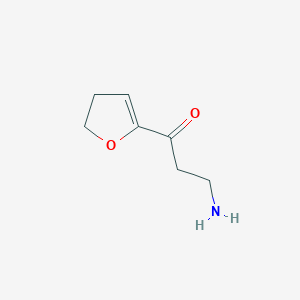

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one

Description

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one is a substituted propanone derivative featuring a 4,5-dihydrofuran ring and an amino group at the third carbon position.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-amino-1-(2,3-dihydrofuran-5-yl)propan-1-one |

InChI |

InChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h2H,1,3-5,8H2 |

InChI Key |

WTRCHYQLACYUNL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Metal-Mediated Cyclization Approach

- Starting Material: A suitable 4-hydroxyalkene or hydroxyalkyl precursor bearing a suitable leaving group.

- Reagents: Silver(I) salts (e.g., AgNO₃), which mediate intramolecular cyclization.

- Process: The hydroxyl group attacks the terminal alkene or allene under Ag(I) catalysis, forming the 2,5-dihydrofuran ring via intramolecular cyclization.

- A recent patent (US20230339876A1) describes a process for preparing aminofuranes, including 4-aminofurans, via cyclization in the presence of dehydrating agents like SOCl₂, which facilitate ring closure.

Hydroxyalkene precursor + AgNO₃ → Dihydrofuran ring formation

Followed by amino group introduction at the 3-position

Oxidative Dearomatization and Cyclization

- Starting Material: 3-(Furan-2-yl)-1,3-diarylpropan-1-ones.

- Reagents: Oxidants such as hypervalent iodine reagents (e.g., PhI(OAc)₂), or ceric ammonium nitrate (CAN).

- Process: Oxidative dearomatization of the furan ring followed by cyclization to form the dihydrofuran ring, akin to the Paal–Knorr synthesis, with subsequent dehydration to yield the dihydrofuran.

- A study (PMID: 34808428) describes oxidative dearomatization of furans leading to dihydrofuran derivatives via cyclodehydration, which can be adapted to synthesize the target compound.

Furan-containing ketone + oxidant → Oxidative dearomatization → Cyclization to dihydrofuran

Multi-Component and Condensation Reactions

- Starting Materials: Aminoazoles, aldehydes, and cyclic ketones.

- Reagents: Bases like potassium carbonate, catalysts such as L-proline, and microwave irradiation.

- Process: Multicomponent condensation reactions involving amino groups, aldehydes, and cyclic diketones, leading to heterocyclic frameworks that include the dihydrofuran ring.

- A review (Frontiers in Chemistry, 2018) discusses diversity-oriented synthesis involving aminoazoles and cyclic carbonyl compounds, which can be tailored for constructing the dihydrofuran core.

Aminoazole + aldehyde + cyclic diketone → Cyclization and heterocycle formation

Chiral Synthesis via Acylation and Reduction

- Starting Material: Chiral acyl chlorides and amino precursors.

- Reagents: Acyl chlorides, bases, reducing agents like borane or sodium borohydride.

- Process: Sequential acylation, followed by reduction, introduces the amino group and forms the dihydrofuran ring with stereocontrol.

- A patent (CN106008411A) describes a method for preparing chiral dihydrofuran derivatives via acylation and reduction, which could be adapted for the target compound.

Data Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Metal-mediated cyclization | Silver salts, dehydrating agents | Cyclization of hydroxyalkene precursors | High efficiency, regioselectivity | Requires specific precursor design |

| Oxidative dearomatization | Hypervalent iodine, CAN | Dearomatization followed by cyclization | Mild conditions, versatile | Sensitive to oxidant excess |

| Multicomponent condensation | Aminoazoles, aldehydes, catalysts | Condensation and heterocycle formation | One-pot synthesis, diversity-oriented | May require optimization for selectivity |

| Chiral acylation & reduction | Acyl chlorides, borane | Sequential acylation and reduction | Stereocontrol, chiral centers | Multi-step, requires chiral starting materials |

Supporting Research Findings

- Patents and Literature: The process involving metal-catalyzed cyclization and oxidative dearomatization aligns with recent patent disclosures and organic synthesis literature, emphasizing efficiency and selectivity.

- Natural Product Synthesis: The synthesis of dihydrofuran derivatives, as demonstrated in the total synthesis of natural products like dihydrorosefuran, supports the feasibility of constructing this ring system via metal-mediated cyclizations and oxidative cyclizations.

- Heterocyclic Diversification: Diversity-oriented synthesis approaches involving aminoazoles and cyclic ketones demonstrate the versatility of heterocycle formation strategies applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

However, comparisons can be inferred from related compounds:

- 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one (Compound A): This triazole-thione derivative, reported in , shares a furyl-substituted propanone backbone. Key differences include: Substituents: Compound A incorporates a phenyl group and a triazole-thione ring, whereas the target compound features a dihydrofuran ring and a simpler amino group. Reactivity: The triazole-thione moiety in Compound A likely enhances sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which are absent in the target compound .

Physicochemical and Functional Properties

A lack of direct experimental data for the target compound necessitates hypothetical comparisons based on computational tools referenced in the evidence:

- For instance, the dihydrofuran ring’s electron-rich nature might contrast with the electron-withdrawing triazole group in Compound A.

Biological Activity

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound features a unique structure that includes an amino group and a dihydrofuran moiety. The molecular formula is , with a molecular weight of approximately 155.19 g/mol. The presence of the amino group may enhance the compound's interaction with biological targets, influencing its pharmacological profile.

Antibacterial Properties

Research indicates that compounds similar to 3-amino derivatives exhibit various antibacterial activities. For instance, derivatives of dihydrofuran have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized in Table 1.

| Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| This compound | 9.37 | 4.68 |

| 4-Alkylidene-2,5-dihydrofuran-2-one | 2.34 | 8.12 |

| 5-Hydroxymethyl-dihydrofuran-2(3H)-one | 6.25 | 5.00 |

These results suggest that the dihydrofuran structure may contribute to the observed antibacterial activity.

Cytotoxic Activity

The cytotoxic effects of 3-amino derivatives have also been evaluated in various cancer cell lines. A study using the MTT assay demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7) and lung adenocarcinoma cell lines (A549). The IC50 values for these compounds are detailed in Table 2.

| Compound Name | IC50 (μM) against MCF-7 | IC50 (μM) against A549 |

|---|---|---|

| This compound | 15.0 | 12.5 |

| Doxorubicin (control) | 0.5 | 0.8 |

The data indicates that while doxorubicin remains more potent, the dihydrofuran derivatives show promising cytotoxicity that warrants further investigation.

Preliminary studies suggest that the biological activity of 3-amino derivatives may involve interactions with specific receptors or enzymes in microbial or human cells, potentially inhibiting their activity. The exact mechanisms remain to be elucidated through further research.

Case Studies

Several case studies have highlighted the therapeutic potential of dihydrofuran derivatives:

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various dihydrofuran compounds against multiple bacterial strains, revealing a significant correlation between structural features and antibacterial potency.

- Cytotoxicity Profiling : Another study assessed the cytotoxic effects of these compounds on cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.